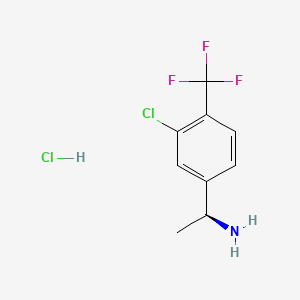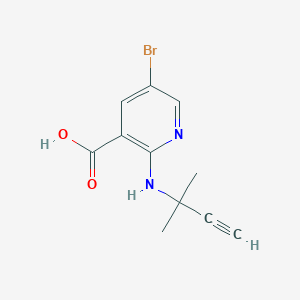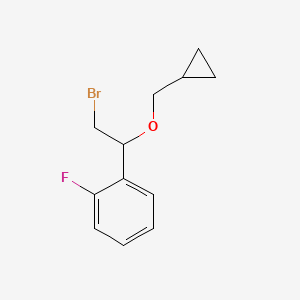
(R)-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromine atom at the 4th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride typically involves several steps:
Bromination: The starting material, 2,3-dihydrobenzofuran, undergoes bromination at the 4th position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate is then subjected to amination. This can be achieved through nucleophilic substitution reactions using ammonia or an amine source under basic conditions.
Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the ®-4-Bromo-2,3-dihydrobenzofuran-3-amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophiles like sodium hydroxide, thiols, or alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated benzofuran derivatives.
Substitution: Hydroxyl, thiol, or alkyl-substituted benzofuran derivatives.
Applications De Recherche Scientifique
®-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to natural compounds.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom may participate in halogen bonding, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2,3-dihydrobenzofuran-3-amine: Lacks the ®-configuration and hydrochloride salt form.
2,3-Dihydrobenzofuran-3-amine: Lacks the bromine atom.
4-Bromo-2,3-dihydrobenzofuran: Lacks the amine group.
Uniqueness
®-4-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific ®-configuration, which can result in different biological activity compared to its (S)-enantiomer or racemic mixture
Propriétés
Formule moléculaire |
C8H9BrClNO |
|---|---|
Poids moléculaire |
250.52 g/mol |
Nom IUPAC |
(3R)-4-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1 |
Clé InChI |
MZUFOSSRBSUTEF-RGMNGODLSA-N |
SMILES isomérique |
C1[C@@H](C2=C(O1)C=CC=C2Br)N.Cl |
SMILES canonique |
C1C(C2=C(O1)C=CC=C2Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)




![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)
![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)






![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)
